molecular formula C25H22ClNO5 B12304050 N-Fmoc-O-methyl-3-chloro-L-tyrosine

N-Fmoc-O-methyl-3-chloro-L-tyrosine

Cat. No.: B12304050
M. Wt: 451.9 g/mol
InChI Key: HIXDGZGEBBODIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-O-methyl-3-chloro-L-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a chlorine atom at the 3-position, and a methyl group at the O-position of the tyrosine molecule. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-O-methyl-3-chloro-L-tyrosine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-O-methyl-3-chloro-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Properties

Molecular Formula

C25H22ClNO5

Molecular Weight

451.9 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22ClNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)

InChI Key

HIXDGZGEBBODIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl

Origin of Product

United States

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